molecular formula C17H25NO B1237064 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one CAS No. 34138-58-4

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one

Cat. No. B1237064
CAS RN: 34138-58-4
M. Wt: 259.4 g/mol
InChI Key: YOSQVMGMENUCDX-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one, commonly known as α-PHP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in the recreational drug market due to its stimulant effects. The chemical structure of α-PHP is similar to other synthetic cathinones such as α-PVP and MDPV, which are known to have potent central nervous system effects. The purpose of

Scientific Research Applications

Thermodynamic Properties

Research on similar pyrrolidinone compounds, such as pyrrolidin-2-one, has explored their thermodynamic properties. For example, the study of mixtures of pyrrolidin-2-one with higher alkanols measured excess molar enthalpies, which are important for understanding the solution behavior of these compounds (Mehta, Chauhan, & Tripathi, 1998).

Potential Antimalarial Applications

Derivatives of pyrrolidin-2-one, specifically 1-(pyridin-4-yl)pyrrolidin-2-one, have been identified as novel antimalarial scaffolds. They exhibit activity against resistant Plasmodium falciparum strains and could be potential candidates for prophylactic antimalarial agents (Okaniwa et al., 2021).

Chemical Synthesis and Reactivity

Studies have explored the chemical synthesis and reactivity of related pyrrolidine compounds. For instance, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides have been studied for their ability to undergo acid-catalyzed ring opening, leading to the formation of new substituted compounds (Gazizov et al., 2015). Another study reported on the synthesis and antimicrobial activity of 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one, highlighting the potential biomedical applications of these compounds (Srivani, Laxminarayana, & Chary, 2019).

Conductive Polymers and Electrochromic Applications

Research into conductive polymers has involved pyrrolidine derivatives, such as the study of 2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole, a soluble polymer suitable for electrochromic devices (Yiĝitsoy, Variş, Tanyeli, Akhmedov, & Toppare, 2007).

Quantum Chemical Properties

The quantum chemical properties of substituted pyrrolidinones have been explored, providing insights into their molecular properties and potential applications in various fields, including material science (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

properties

IUPAC Name

1-(4-methylphenyl)-2-pyrrolidin-1-ylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-3-4-7-16(18-12-5-6-13-18)17(19)15-10-8-14(2)9-11-15/h8-11,16H,3-7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSQVMGMENUCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028805
Record name 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34138-58-4
Record name 1-(4-Methylphenyl)-2-(1-pyrrolidinyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34138-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034138584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHYL-.ALPHA.-PYRROLIDINOHEXIOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8D4922F5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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